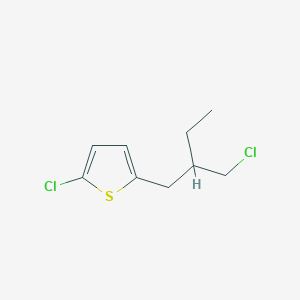
1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride is a chemical compound with significant potential in various scientific research fields. Its unique structure, which includes a piperidine ring, makes it valuable in drug development, organic synthesis, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride typically involves the reaction of 5-methylpiperidine with ethanone under controlled conditions. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to ensure high purity and yield. Advanced techniques like continuous flow reactors and automated synthesis systems are employed to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and ketones, which have significant applications in pharmaceuticals and organic synthesis .
Aplicaciones Científicas De Investigación
1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride is extensively used in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of biological pathways and enzyme interactions.
Medicine: As a precursor in the development of therapeutic agents.
Industry: In the production of fine chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways. This mechanism is particularly important in drug development, where the compound’s interaction with biological targets can lead to therapeutic effects .
Comparación Con Compuestos Similares
- 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride
- Piperidine derivatives
Comparison: 1-(cis-5-Methylpiperidin-3-yl)ethan-1-one hydrochloride stands out due to its unique cis-configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with molecular targets, making it more effective in certain applications compared to its trans-counterparts .
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
1-[(3R,5S)-5-methylpiperidin-3-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-6-3-8(7(2)10)5-9-4-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-,8+;/m0./s1 |
Clave InChI |
RBWDABSIZNIXLX-QDOHZIMISA-N |
SMILES isomérico |
C[C@H]1C[C@H](CNC1)C(=O)C.Cl |
SMILES canónico |
CC1CC(CNC1)C(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)
![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)





![1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B13487404.png)


